methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

Atom economy Process chemistry Scale-up synthesis

Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate (CAS 125160-21-6) is an α,β-unsaturated ester bearing a pinacol-protected boronic ester (Bpin) moiety in the (E)-configuration. With molecular formula C10H17BO4 and molecular weight 212.05 g·mol⁻¹, this compound belongs to the alkenylboronic ester subclass within the broader organoboron family.

Molecular Formula C10H17BO4
Molecular Weight 212.05 g/mol
CAS No. 125160-21-6
Cat. No. B6166972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
CAS125160-21-6
Molecular FormulaC10H17BO4
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CC(=O)OC
InChIInChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-6-8(12)13-5/h6-7H,1-5H3/b7-6+
InChIKeyYRXVNAIOQAUBNO-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate (CAS 125160-21-6): Procurement-Ready Boronic Ester Building Block


Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate (CAS 125160-21-6) is an α,β-unsaturated ester bearing a pinacol-protected boronic ester (Bpin) moiety in the (E)-configuration [1]. With molecular formula C10H17BO4 and molecular weight 212.05 g·mol⁻¹, this compound belongs to the alkenylboronic ester subclass within the broader organoboron family . It serves as a bifunctional building block in organic synthesis: the vinylboronate group enables participation in Suzuki–Miyaura cross-coupling reactions for C–C bond formation, while the α,β-unsaturated methyl ester functions as a Michael acceptor and a precursor for further ester transformations . The compound is commercially available in 98% purity from multiple reputable vendors including Fluorochem and Leyan .

Why In-Class Alkenylboronates Cannot Replace Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate (CAS 125160-21-6)


Alkenylboronic esters are not interchangeable commodities. The specific choice of ester group (methyl vs. ethyl), stereochemistry (E vs. Z), and boron protecting group (pinacol vs. MIDA vs. free acid) dictates reactivity, stability, and downstream compatibility [1]. Free vinylboronic acids undergo spontaneous gelation via polymerization under ambient storage, whereas the pinacol ester remains stable [2]. MIDA boronates, while hydrolytically robust, feature sp³-hybridized boron that cannot stabilize adjacent radical intermediates—a property unique to sp² boron pinacol esters and critical for radical-mediated transformations [3]. The (E)-configuration of the title compound is essential for stereospecific Suzuki couplings, as the organoboron configuration is retained during transmetalation [4]. Substituting the methyl ester for an ethyl ester alters molecular weight (212.05 vs. 226.08 g·mol⁻¹), impacting atom economy in multi-step syntheses and potentially affecting volatility and purification strategy. These factors converge to make generic substitution scientifically and economically unsound.

Quantitative Differentiation Evidence for Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate (CAS 125160-21-6) vs. Closest Analogs


Molecular Weight and Atom Economy Advantage Over the Ethyl Ester Analog

The methyl ester (CAS 125160-21-6) exhibits a molecular weight of 212.05 g·mol⁻¹, which is 14.03 g·mol⁻¹ (6.2%) lower than the corresponding ethyl ester analog (CAS 1009307-13-4, MW 226.08 g·mol⁻¹) . In multi-step synthetic sequences where the ester group is ultimately cleaved or transformed, this lower mass translates directly to reduced material mass intensity and improved process mass efficiency. Both compounds share the same C10H17BO4 core formula for the methyl ester vs. C11H19BO4 for the ethyl ester .

Atom economy Process chemistry Scale-up synthesis

Pinacol Ester Storage Stability vs. Free Vinylboronic Acid

Free vinylboronic acid (VB(OH)₂) has been reported to undergo spontaneous, progressive gelation during storage under ambient conditions, ultimately forming a complete solid—behavior attributed to uncontrolled polymerization [1]. In contrast, the pinacol-protected vinylboronic ester remains a stable, handleable liquid/solid that does not undergo such spontaneous oligomerization [1]. This stability differential is a well-established class effect of pinacol protection, where the tetrahedral pinacol chelate shields the boron center from nucleophilic attack and inhibits protodeboronation [2].

Stability Storage Handling Polymer chemistry

Radical-Stabilizing Capability: Pinacol (sp² Boron) vs. MIDA Boronate (sp³ Boron)

Pinacolato boronates (Bpin) possess an empty p-orbital on the sp²-hybridized boron atom that can stabilize adjacent carbon-centered radicals through π-conjugation [1]. This radical-stabilizing effect is absent in MIDA boronates, where the boron is sp³-hybridized and coordinatively saturated by the internal N–B dative bond [1]. The consequence is that Bpin esters can participate in radical-mediated transformations (e.g., conjunctive cross-coupling, radical addition cascades) that MIDA boronates cannot [2]. This electronic distinction is fundamental and independent of the specific alkenyl framework, making it a class-level property of the pinacol protecting group.

Radical chemistry Photoredox catalysis C–C bond formation

Purification-Relevant Physical Properties: Boiling Point and Vacuum Distillation Compatibility

The target compound has a reported boiling point of 110–112 °C at 25 Torr (predicted density: 1.02 ± 0.1 g·cm⁻³) , and a calculated boiling point of approximately 216.8 °C at 760 mmHg . This moderate boiling point under reduced pressure enables purification by vacuum distillation, an option unavailable for many boronic acid derivatives that decompose thermally before volatilizing. The corresponding free boronic acid, by contrast, forms non-volatile boroxine oligomers and cannot be distilled. MIDA boronates are solids that typically require chromatographic purification or recrystallization. The combination of distillation feasibility and silica gel chromatographic stability [1] provides orthogonal purification options.

Purification Distillation Process development Physical properties

Commercial Specification: Defined 98% Purity vs. Uncharacterized Ethyl Ester Analog

The methyl ester (CAS 125160-21-6) is commercially supplied with a defined purity specification of 98% by Fluorochem (Product Code F786811) and 98% by Leyan (Product Code 1636602) , accompanied by full Certificates of Analysis (COA), SDS documentation, and batch-specific quality control data. In contrast, the ethyl ester analog (CAS 1009307-13-4) listed by Sigma-Aldrich under product code CDS021035 is classified as 'AldrichCPR' grade—a designation for compounds sold 'as-is' without analytical data, where the buyer assumes responsibility for identity and purity confirmation . This represents a meaningful procurement differentiator for laboratories that require documented purity and lot-to-lot traceability.

Procurement Quality assurance Reproducibility Vendor comparison

High-Confidence Application Scenarios for Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate (CAS 125160-21-6)


Stereospecific Suzuki–Miyaura Coupling for (E)-Configured Cinnamate and Acrylate Derivatives

The (E)-configured vinylboronate undergoes palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl, heteroaryl, and vinyl halides/triflates with retention of olefin geometry . This enables the stereospecific synthesis of (E)-cinnamate esters, (E)-styryl acrylates, and conjugated diene systems—structural motifs prevalent in pharmaceutical intermediates, agrochemicals, and functional materials. The pinacol ester's stability under anhydrous coupling conditions (compatible with Pd(PPh₃)₄, PdCl₂(dppf), and SPhos-based catalyst systems) allows direct use without prior deprotection, streamlining synthetic workflows compared to free boronic acid protocols that often require excess reagent to compensate for protodeboronation.

Radical-Mediated Conjunctive Cross-Coupling and Borylative Cascade Reactions

The vacant p-orbital on the sp² boron of the pinacol ester stabilizes adjacent carbon-centered radical intermediates, enabling participation in metallaphotoredox-catalyzed conjunctive cross-coupling cascades where vinyl boronic esters react with carboxylic acids and aryl iodides to generate complex alkyl boronic esters . This radical-stabilizing property is absent in tetracoordinate boron species (MIDA boronates, trifluoroborate salts) and is a direct consequence of the pinacol protecting group electronics . Research programs exploring photoredox or radical-polar crossover methodologies should prioritize the pinacol ester over alternative boron-protected forms.

Multi-Step Synthesis Requiring Orthogonal Ester Handling and Low Mass Intensity

In synthetic sequences exceeding 5 steps where the ester moiety serves a transient protective or directing role, the lower molecular weight of the methyl ester (212.05 vs. 226.08 g·mol⁻¹ for the ethyl analog) cumulatively reduces material consumption . The compound's vacuum distillation compatibility (BP 110–112 °C at 25 Torr) provides a solvent-free purification alternative to chromatography for intermediate-scale preparations, directly lowering process solvent waste. This combination of atom economy and purification flexibility is particularly relevant for medicinal chemistry hit-to-lead campaigns and process chemistry route scouting.

Polymer Chemistry: Boron-Containing Monomer for Radical Copolymerization

Alkenylboronic pinacol esters have been demonstrated as viable monomers in radical polymerization, where the boron pendant group can be post-polymerization transformed via side-chain replacement to access conventionally inaccessible copolymer compositions . The pinacol ester's radical-stabilizing property facilitates controlled chain growth, while its stability against spontaneous polymerization (unlike the free vinylboronic acid) enables safe handling and storage of monomer stocks. The methyl ester functionality additionally provides a spectroscopic handle (¹H NMR, IR carbonyl stretch) for conversion monitoring and polymer characterization.

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